molecular formula C25H28N2O3S2 B1665596 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 216685-07-3

5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1665596
CAS No.: 216685-07-3
M. Wt: 468.6 g/mol
InChI Key: SJZYZYMKFRJDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a hydroxypropylthio group, and a naphthalenylmethyl group

Preparation Methods

The synthesis of 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Gewald Reaction: This step involves the formation of the thieno[2,3-d]pyrimidine core by reacting a suitable ketone with elemental sulfur and a cyanoacetamide derivative.

    Dieckmann Cyclization: This step involves the cyclization of the intermediate product to form the thieno[2,3-d]pyrimidine ring system.

    Krapcho Decarboxylation: This step involves the removal of a carboxyl group to yield the final product.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, as a PDE4 inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which in turn modulates various cellular processes involved in inflammation and immune response .

Comparison with Similar Compounds

Similar compounds to 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione include other thieno[2,3-d]pyrimidine derivatives, such as:

Properties

CAS No.

216685-07-3

Molecular Formula

C25H28N2O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3

InChI Key

SJZYZYMKFRJDEE-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C

Canonical SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARC117977;  ARC-117977;  ARC 117977.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 5 from n-butyllithium (2.0M solution in hexanes, 0.32 ml) and diisopropylamine (0.093 ml) in anhydrous tetrahydrofuran (5 ml), 3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.20 g) in anhydrous tetrahydrofuran (5 ml) and 3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate (0.19 g, J. Med. Chem. 1995, 38, 2557) in anhydrous tetrahydrofuran (2 ml). The crude adduct was dissolved in tetrahydrofuran (6 ml) and treated with tetrabutylammonium fluoride hydrate (0.20 g). After 16 hours, the solution was diluted with water (30 ml) and extracted with ether (2×30 ml). The organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by column chromatography over silica, eluting with ether and was then recrystallised from ethyl acetate/hexane to give the title compound (0.098 g).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.093 mL
Type
reactant
Reaction Step Three
Name
3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate
Quantity
0.19 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude adduct
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine
Quantity
2 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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